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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B608230

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-4796, a potent and
orally active small-molecule inhibitor of influenza A virus, in high-throughput screening (HTS)
campaigns for the discovery of novel antiviral agents. JNJ-4796 serves as a valuable tool and
benchmark compound due to its specific mechanism of action, targeting the hemagglutinin
(HA) stem and preventing viral fusion.

Introduction

JNJ-4796 is a synthetic, small-molecule compound that mimics the function of broadly
neutralizing antibodies (bnAbs) such as CR6261.[1][2] It specifically targets the highly
conserved stem region of hemagglutinin (HA) of influenza A group 1 viruses.[3][4] By binding to
a hydrophobic groove at the HA1/HAZ2 interface, JNJ-4796 stabilizes the pre-fusion
conformation of the HA trimer.[5] This action prevents the low pH-induced conformational
changes necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the
release of the viral genome into the host cell cytoplasm.[1][5]

Identified through a high-throughput screening of approximately 500,000 compounds, JNJ-
4796 has demonstrated broad neutralization activity against various influenza A group 1 strains
and has shown efficacy in mouse models.[3][6][7][8] Its well-defined mechanism and oral
bioavailability make it an excellent reference compound for HTS assays aimed at discovering
new influenza fusion inhibitors.
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Data Presentation

The following table summarizes the in vitro and in vivo antiviral activity of JINJ-4796 against
various influenza A group 1 viruses.

Virus Strain Assay Type Metric Value Reference
HIN1
) Cell-based
A/Brisbane/59/20 o EC50 12 nM [1]09]
neutralization
07
HIN1
o Cell-based
A/California/07/2 o EC50 66 nM [1]19]
neutralization
009
H1N1 A/New Cell-based
) o EC50 38 nM [1]119]
Caledonia/20/99 neutralization
H1N1 A/Puerto Cell-based
. o EC50 22 nM [1]19]
Rico/8/1934 neutralization
H1N1 A/Solomon  Cell-based
o EC50 13 nM [1][9]
Islands/3/2006 neutralization
H5N1 A/Hong Cell-based
o EC50 449 nM [1][9]
Kong/156/97 neutralization
H5N1
] Cell-based
AlVietnam/1203/ o EC50 3.24 uM [1][9]
neutralization
2004
H1N1 A/Puerto In vivo (mouse )
) Survival 100% [1][2]18]
Rico/8/1934 model)

EC50 (Half-maximal effective concentration) values indicate the concentration of JINJ-4796
required to inhibit viral activity by 50%. In vivo survival data is based on oral administration of
10 and 50 mg/kg of JNJ-4796 twice daily for 7 days in mice challenged with a lethal dose of
H1N1 virus.[1][2]

Signaling Pathway and Mechanism of Action
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The diagram below illustrates the influenza A virus entry and fusion pathway, highlighting the
inhibitory action of JNJ-4796.

Influenza Virus Entry

Influenza A Virus
(with HA trimer)

.. Attachment

HA binds to
Sialic Acid Receptors

R. Entry

\
Endocytosis

Endosorrial Pathway Inhibition by JNJ-4796

Endosome Formation

B. Maturation

A,
Endosome Acidification Blocks HA
(pH drop) Conformational Change
pr [

4. Trigger

\
HA Conformational Change
(Pre-fusion to Post-fusion)

b. Fusion

Viral Fusion gnd Genome Release
A

Membrane Fusion
(Viral and Endosomal)

6. Release

A

Viral Genome Release
into Cytoplasm

4
Viral Replication

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Influenza A virus entry pathway and inhibition by JNJ-4796.

Experimental Protocols
High-Throughput Screening (HTS) Protocol: Competitive
Binding Assay

This protocol is adapted from the AlphaLISA (Amplified Luminescent Proximity Homogeneous
Assay) screen used to identify JNJ-4796.[6] It aims to identify small molecules that displace a
known binder from the HA stem.

Materials:

Recombinant influenza A HA trimer (e.g., from H1N1 or H5N1)

» Biotinylated CR6261-mimicking peptide or protein (e.g., HB80.4)

o Streptavidin-coated donor beads

o Acceptor beads conjugated to an anti-HA antibody (specific to a region outside the stem)

e Compound library (in DMSO)

e JNJ-4796 (as a positive control)

e DMSO (as a negative control)

o Assay buffer (e.g., PBS with 0.1% BSA)

o 384-well white opaque assay plates

Plate reader capable of AlphaLISA detection

Procedure:

e Compound Plating: Dispense 50 nL of each compound from the library into the wells of a
384-well plate. Also, plate serial dilutions of JINJ-4796 for the positive control curve and
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DMSO for the negative control.

o Reagent Preparation:

o Prepare a solution of recombinant HA trimer and biotinylated CR6261-mimic in assay
buffer.

o Prepare a suspension of acceptor beads conjugated with the anti-HA antibody.
o Prepare a suspension of streptavidin-coated donor beads.

o Assay Reaction:
o Add 5 pL of the HA/biotinylated-mimic mixture to each well of the assay plate.

Incubate for 30 minutes at room temperature to allow compound binding to HA.

[e]

o

Add 5 pL of the acceptor bead suspension to each well.

Incubate for 60 minutes at room temperature in the dark.

[¢]

[¢]

Add 10 pL of the donor bead suspension to each well.

Incubate for 60 minutes at room temperature in the dark.

[e]

o Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader. The signal
generated is proportional to the amount of biotinylated-mimic bound to the HA protein.

Data Analysis:

o Calculate the percentage of inhibition for each compound relative to the DMSO and JNJ-
4796 controls.

o Compounds that show significant inhibition (typically >50% or 3 standard deviations from the
mean of the negative controls) are considered primary hits.

Secondary Assay Protocol: HA Conformational Change
Inhibition Assay
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This assay confirms whether hit compounds inhibit the low-pH-induced conformational change
of HA, the mechanism of action of JNJ-4796.[5]

Materials:

Recombinant influenza A HA trimer

e Hit compounds and JNJ-4796

e Trypsin

e pH 7.5 buffer (e.g., PBS)

e pH 5.0 buffer (e.g., citrate-phosphate buffer)

o SDS-PAGE gels and reagents

o Western blot apparatus and reagents

e Anti-HA1 antibody

Procedure:

Incubation with Compound: Incubate the recombinant HA trimer with the hit compound or
JNJ-4796 at various concentrations for 30 minutes at room temperature in pH 7.5 buffer.

e pH Shift: Lower the pH of the mixture to 5.0 by adding the pH 5.0 buffer and incubate for 15
minutes at 37°C to induce the conformational change. A control sample should be kept at pH
7.5.

e Trypsin Digestion: Add trypsin to each sample and incubate for 20 minutes at 37°C. The
post-fusion conformation of HA is susceptible to trypsin digestion, while the pre-fusion form is
resistant.

e Analysis:

o Stop the reaction by adding a sample buffer and boiling.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6457909/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Run the samples on an SDS-PAGE gel.
o Perform a Western blot using an anti-HA1 antibody to visualize the HA fragments.
Expected Results:

 In the absence of an inhibitor, the HA1 subunit will be digested by trypsin at pH 5.0 but not at
pH 7.5.

 In the presence of an effective inhibitor like JNJ-4796, the HA1 subunit will be protected from
trypsin digestion at pH 5.0, indicating that the conformational change was blocked.

Experimental Workflow

The following diagram outlines the logical workflow for a high-throughput screening campaign
to identify novel influenza fusion inhibitors using JNJ-4796 as a reference.
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Caption: HTS workflow for influenza fusion inhibitor discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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